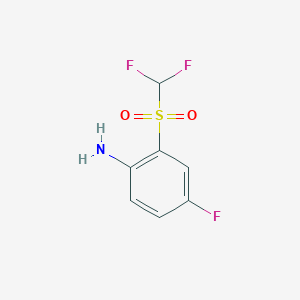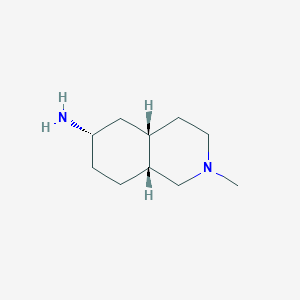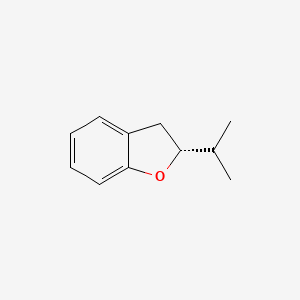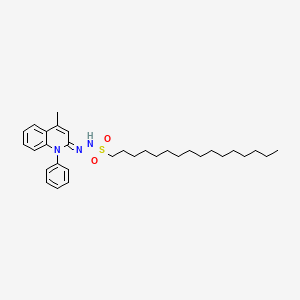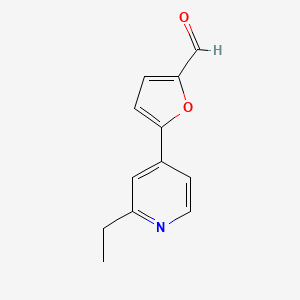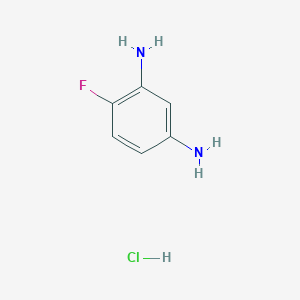
2,4-Diaminofluorobenzene hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diaminofluorobenzene hydrochloride is an organic compound with the molecular formula C6H8ClFN2 It is a derivative of fluorobenzene, where two amino groups are substituted at the 2 and 4 positions, and it is combined with hydrochloric acid to form the hydrochloride salt
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diaminofluorobenzene hydrochloride typically involves the hydrogenation reduction of 2,4-dinitrofluorobenzene. The reaction is carried out in the presence of a catalyst, such as Raney nickel, and ethanol as the solvent. The reaction conditions include hydrogenation at room temperature under a pressure of 1.0 MPa for approximately 8 hours .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and distillation, are common in industrial production .
化学反应分析
Types of Reactions: 2,4-Diaminofluorobenzene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: It can be further reduced to form amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel is used for reduction.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Nitrofluorobenzene derivatives.
Reduction: Fluorobenzene amines.
Substitution: Alkylated or acylated fluorobenzene derivatives.
科学研究应用
2,4-Diaminofluorobenzene hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,4-diaminofluorobenzene hydrochloride involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and interact with various enzymes and receptors, leading to modulation of their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
相似化合物的比较
2,4-Diaminotoluene: Similar structure but with a methyl group instead of a fluorine atom.
2,4-Diaminoanisole: Contains a methoxy group instead of a fluorine atom.
2,4-Diaminophenol: Has a hydroxyl group instead of a fluorine atom.
Uniqueness: 2,4-Diaminofluorobenzene hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .
属性
分子式 |
C6H8ClFN2 |
|---|---|
分子量 |
162.59 g/mol |
IUPAC 名称 |
4-fluorobenzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C6H7FN2.ClH/c7-5-2-1-4(8)3-6(5)9;/h1-3H,8-9H2;1H |
InChI 键 |
FXJLUYPJRDHMFS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N)N)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


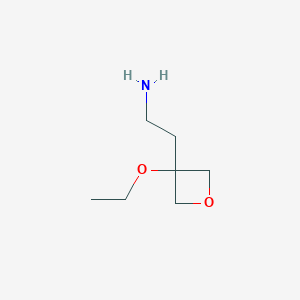
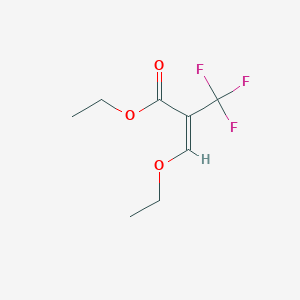
![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B12868217.png)
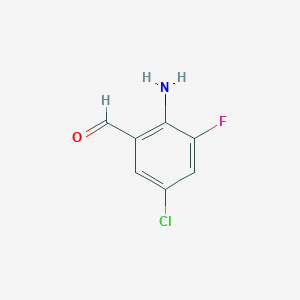

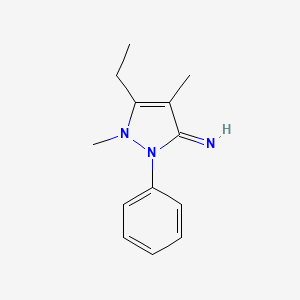
![2-[(2,5-Dichlorophenyl)thio]acetyl chloride](/img/structure/B12868231.png)
